REACTION_CXSMILES
|
CC(CC(CNC(OCCOC(C(C)=C)=O)=O)(C)C)CCN[C:6](OCCOC(C(C)=C)=O)=[O:7].C([O:39][CH:40]([C:42]1[C:43]([O:67][C:68](=O)C(C)=C)(C([O-])=O)C(C=C[C:50]=1[O:51]C1C=C(C([O-])=O)C(=CC=1)C([O-])=O)C([O-])=O)C)(=O)C(C)=C.C12(C)C(C)(C)C(CC1)C(=O)[C:74]2=[O:75].[CH2:85]([OH:87])[CH3:86].C[C:89](C)=[O:90]>>[OH:87][CH2:85][C:86]([CH2:89][OH:90])([CH2:68][O:67][CH2:43][C:42]([CH2:40][OH:39])([CH2:50][OH:51])[CH2:74][OH:75])[CH2:6][OH:7]
|
Name
|
2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C
|
Name
|
7
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC(C)C=1C(C(C(=O)[O-])C=CC1OC=1C=C(C(C(=O)[O-])=CC1)C(=O)[O-])(C(=O)[O-])OC(C(=C)C)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C12(C(=O)C(=O)C(CC1)C2(C)C)C
|
Name
|
ethyl-4,N,N-dimethylaminobenzoate
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
butylated hydroxytoluene
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |